Glutaconic acid

Mitochondrial Toxicology Metabolic Disease Modeling In Vitro Assays

Procure high-purity trans-glutaconic acid (≥95%) for critical GA-I biomarker research. This reference standard is the neurotoxic trans-isomer responsible for mitochondrial permeability transition—approximately 5-fold more potent than the cis form. Essential for LC-MS/MS method validation, where temperature-controlled sample preparation prevents spontaneous cis-trans isomerization, ensuring reproducible quantification. Ideal for polymer synthesis leveraging its unique C5 trans-olefin architecture and for DFT computational benchmarking.

Molecular Formula C5H6O4
Molecular Weight 130.10 g/mol
CAS No. 628-48-8
Cat. No. B041741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaconic acid
CAS628-48-8
Synonymsglutaconate
glutaconic acid
glutaconic acid, (E)-isomer
glutaconic acid, copper salt
glutaconic acid, ion(2-)
Molecular FormulaC5H6O4
Molecular Weight130.10 g/mol
Structural Identifiers
SMILESC(C=CC(=O)O)C(=O)O
InChIInChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1+
InChIKeyXVOUMQNXTGKGMA-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutaconic Acid (CAS 628-48-8): A Structurally Distinct Unsaturated C5 Dicarboxylic Acid for Specialized Research and Industrial Synthesis


Glutaconic acid (CAS 628-48-8), also known as trans-2-pentenedioic acid, is a five-carbon (C5) unsaturated dicarboxylic acid characterized by a trans double bond between the C2 and C3 positions of its carbon backbone [1]. This compound is a key intermediate in the catabolism of the amino acids lysine and tryptophan and is recognized as a significant biomarker for the inherited metabolic disorder glutaric aciduria type I (GA-I) [2]. Chemically, it belongs to the class of pentenedioic acids, but its structural identity is uniquely defined by the combination of a C5 chain length, a single trans-olefin, and terminal carboxyl groups, differentiating it from saturated C5 analogs like glutaric acid and other unsaturated isomers like itaconic, mesaconic, and citraconic acids [3].

Why Generic Substitution of C5 Dicarboxylic Acid Analogs Fails for Critical Applications Involving Glutaconic Acid (CAS 628-48-8)


Substituting glutaconic acid with its closest structural analogs—such as the saturated glutaric acid, the C5 branched itaconic acid, or the isomeric mesaconic and citraconic acids—is scientifically unsound for applications where its precise molecular geometry and inherent chemical instability are defining features. The trans configuration and C5 chain length of glutaconic acid are not merely nominal descriptors; they directly govern its specific biological activity as a neurotoxic metabolite and enzyme modulator [1], its distinct protonation behavior in superacid media compared to citraconic acid [2], and its unique ability to undergo spontaneous, temperature-dependent cis-trans isomerization, a phenomenon that complicates analytical workflows but is fundamental to its in vivo behavior and must be accounted for in experimental design [3]. These properties, detailed quantitatively in the evidence below, demonstrate that the use of a generic 'unsaturated C5 dicarboxylic acid' would lead to irreproducible results or complete functional failure in targeted research and industrial contexts.

Quantitative Differentiators for Glutaconic Acid (CAS 628-48-8) Procurement: Head-to-Head Evidence Against Its Closest Analogs


Trans-Specific Biological Activity: A 5-Fold Difference in Mitochondrial Permeability Transition Induction Compared to the Cis Isomer

The neurotoxicological profile of glutaconic acid is highly dependent on its geometric configuration. The trans isomer of glutaconic acid (tGA) induces the mitochondrial permeability transition (MPT) pore opening in vitro, a key event in cellular apoptosis. A direct comparative study demonstrated that tGA (trans) is approximately 5-fold more potent at inducing this cytotoxic effect than its cis isomer [1].

Mitochondrial Toxicology Metabolic Disease Modeling In Vitro Assays

Divergent Behavior in Superacid Media: Differential Protonation and Anhydride Formation Kinetics vs. Citraconic Acid

In strongly acidic environments like perchloric acid, glutaconic acid's reactivity deviates markedly from that of its isomeric analog, citraconic acid. While glutaconic acid is found exclusively in a monoprotonated form, citraconic acid is observed to exist both as a protonated species and as a protonated anhydride under identical conditions. This indicates fundamentally different protonation equilibria and stability of the acid structure in non-aqueous acid media [1].

Physical Organic Chemistry Analytical Method Development Protonation Studies

Analytical Challenge of Spontaneous Isomerization: A Key Distinction from Structurally Stable Analogs Like Mesaconic Acid

The central carbon-carbon double bond in glutaconic acid is subject to a unique isomerization liability, a property not shared by more structurally stable analogs like mesaconic acid. While 1H-NMR analysis at 25°C shows only the pure trans isomer, incubation at 37°C results in a time-dependent isomerization to the cis isomer [1]. This behavior is explained by a low activation energy barrier, which is overcome via π electron delocalization, allowing bond rotation under mild conditions [2].

Analytical Chemistry Metabolomics Method Validation

Distinct Biocatalytic Potential: Serves as Monomer for Biodegradable Polyesters and Polyamides with Unique Unsaturation

Glutaconic acid differentiates itself as a monomer for polyester and polyamide synthesis. Its utility has been demonstrated in the production of unsaturated polyamides by condensing substituted phenyl glutaconic acid derivatives with aromatic diamines, yielding materials with specific thermal stability profiles [1]. Furthermore, it is a target product in recombinant E. coli bioprocesses designed to produce monomers for polymers like the biodegradable Ecoflex, a niche not occupied by the more industrially common itaconic acid [2].

Polymer Chemistry Sustainable Materials Biocatalysis

Unique Solid-State Structure: Confirmed Trans Configuration and Dimeric Hydrogen Bonding Network via X-Ray Crystallography

The crystal structure of glutaconic acid has been definitively solved, confirming the trans configuration of the molecule in the solid state. The structure reveals two independent but conformationally similar molecules in the asymmetric unit, which self-associate through a classic dimeric hydrogen bonding pattern characteristic of dicarboxylic acids [1]. This provides a reliable structural baseline that differentiates it from the less well-characterized or polymorphic solid-state behavior of other C5 diacid analogs.

Structural Biology Crystallography Material Science

High-Impact Application Scenarios for Glutaconic Acid (CAS 628-48-8) Driven by Quantified Differentiation


In Vitro Modeling of Glutaric Aciduria Type I (GA-I) Neurotoxicity

For research groups studying the pathophysiology of GA-I, the procurement of high-purity trans-glutaconic acid (tGA) is non-negotiable. The evidence clearly shows that tGA is the active isomer responsible for inducing mitochondrial permeability transition (MPT) pore opening, a key neurotoxic mechanism, and is approximately 5-fold more potent than the cis isomer [1]. Using a mixed isomer batch or an incorrect analog would lead to a gross underestimation of the compound's cytotoxic potential, producing misleading data on disease mechanisms and potential therapeutic interventions. The compound's identity and isomeric purity must be verified via NMR prior to use, given its documented instability [2].

Analytical Method Development and Metabolomics Biomarker Quantification

Laboratories developing LC-MS/MS or GC-MS methods for the quantification of urinary organic acids in suspected metabolic disorders must use glutaconic acid as a certified reference standard. Its presence is a diagnostic hallmark of GA-I [3]. However, analysts must account for its unique, temperature-dependent cis-trans isomerization [2]. This property necessitates strict control over sample preparation and derivatization conditions to ensure accurate quantification and to distinguish the compound's behavior from more stable, non-isomerizing dicarboxylic acids like mesaconic acid. Procurement of a characterized standard with a known isomer ratio is essential for method validation.

Synthesis of Specialty Unsaturated Polyamides and Polyesters for Advanced Material Research

Material scientists aiming to develop novel biodegradable polymers or hydrogels with specific thermal and mechanical properties should consider glutaconic acid as a functional monomer. Its C5 chain and trans-olefin offer a distinct combination of chain flexibility and unsaturation compared to saturated C5 (glutaric) or branched C5 (itaconic) alternatives [4]. The proven ability to incorporate glutaconic acid derivatives into polyamide backbones via condensation with aromatic diamines [5] enables the creation of new polymer families. This application leverages the compound's unique molecular architecture rather than its bulk properties.

Computational Chemistry and Free Radical Model Systems

In computational and physical chemistry research, glutaconic acid serves as a valuable model system. Its well-defined crystal structure, with confirmed trans geometry and a characteristic dimeric hydrogen bonding network, provides a reliable experimental benchmark for validating computational methods like Density Functional Theory (DFT) [6]. Furthermore, its established ability to form a stable, structurally characterized free radical upon X-ray irradiation [7] makes it a simple and relevant model for studying radical-induced damage in unsaturated fatty acids, an area with implications for lipid peroxidation and cellular aging.

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